2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride
Description
2-Bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride (CAS: 1337880-53-1) is a brominated ethanone derivative featuring a 4-methylthiazole ring and a hydrochloride salt formulation. Its molecular formula is C₆H₆BrNOS·ClH, with a molecular weight of 256.55 g/mol . The compound’s structure includes a reactive α-bromo ketone group, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical manufacturing for nucleophilic substitution reactions.
Properties
IUPAC Name |
2-bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS.ClH/c1-4-3-10-6(8-4)5(9)2-7;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRKESGISFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)CBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-53-1 | |
| Record name | Ethanone, 2-bromo-1-(4-methyl-2-thiazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Bromination
The bromination step typically follows an electrophilic substitution mechanism. In a representative procedure, 1-(4-methylthiazol-2-yl)ethanone is dissolved in chloroform, and CuBr₂ is added under reflux conditions (60–80°C). The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich α-carbon of the ketone. Alternative catalysts, such as NBS in DCM, offer milder conditions and reduced side reactions (e.g., over-bromination or ring halogenation).
Table 1: Bromination Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuBr₂ | Chloroform | 80 | 72 | 85 |
| NBS | DCM | 25 | 68 | 91 |
| Br₂/H₂SO₄ | Acetic Acid | 50 | 65 | 88 |
Solvent and Temperature Optimization
Polar aprotic solvents like DCM enhance reaction efficiency by stabilizing ionic intermediates, while elevated temperatures accelerate kinetic rates. However, excessive heat promotes decomposition, necessitating precise control via reflux setups.
Hydrochloride Salt Formation
The brominated intermediate, 2-bromo-1-(4-methylthiazol-2-yl)ethanone, is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This is achieved by bubbling HCl gas through a solution of the bromoketone in anhydrous ether or by adding concentrated HCl dropwise under ice-cooled conditions. The product precipitates as a white crystalline solid, which is isolated via filtration and washed with cold ether.
Purification and Analytical Techniques
Chromatographic Methods
Reverse-phase HPLC using a C18 column (250 mm × 4.6 mm, 5 µm) and a gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) effectively separates the target compound from impurities such as de-brominated byproducts. Retention times for the hydrochloride salt typically range from 4.8–5.2 minutes under these conditions.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.92 (s, 2H, CH₂Br), 2.45 (s, 3H, CH₃).
-
FT-IR : Peaks at 1705 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C-Br stretch).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors to maintain consistent temperature and mixing. Solvent recovery systems minimize waste, while in-line analytics (e.g., FT-IR probes) enable real-time monitoring. Industrial batches achieve yields >85% with purities exceeding 95% through optimized crystallization protocols.
Challenges and Troubleshooting
Impurity Control
Common impurities include:
-
3-Hydroxyacetophenone derivatives : Result from incomplete bromination (detectable via LC-MS/MS at m/z 135).
-
Dehydrohalogenation byproducts : Formed under acidic conditions, mitigated by strict pH control during hydrochloride formation.
Chemical Reactions Analysis
Types of Reactions
2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted thiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazole derivatives.
Industrial Applications: Used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
The following analysis compares 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride with structurally related ethanone derivatives, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Thiazole vs. This may enhance its suitability as a pharmaceutical intermediate .
- Salt Formulation: As a hydrochloride salt, the target compound exhibits higher aqueous solubility than neutral analogs like 1-(furan-2-yl)ethanone, which lacks ionic character .
Pharmaceutical Relevance
- Impurity Profiles : The target compound’s structural analogs, such as Phenylephrone Hydrochloride (), are documented as impurities in active pharmaceutical ingredients (APIs). This suggests that the target compound may serve as a synthetic intermediate or degradation product in drug formulations .
- Safety Considerations: Safety Data Sheets (SDS) for the target compound emphasize handling precautions due to its brominated and hydrochloride nature, akin to other halogenated ethanones (). In contrast, non-halogenated derivatives like 1-(furan-2-yl)ethanone pose fewer handling risks .
Physical Properties and Stability
- Spectroscopic Data: The IR spectrum of 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () shows a -SH stretch at 2595 cm⁻¹, absent in the target compound, highlighting differences in functional group detectability .
Biological Activity
2-Bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The compound is characterized by a bromine atom and a thiazole ring, which contribute to its biological properties. The synthesis typically involves standard organic reactions such as halogenation and acylation. For instance, the compound can be synthesized through the reaction of 4-methylthiazole with bromoacetyl chloride in the presence of a base.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to 2-bromo-1-(4-methylthiazol-2-yl)ethanone have shown promising results against various cancer cell lines. In one study, thiazole derivatives demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating their potential efficacy in cancer treatment .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Bromo-1-(4-Methylthiazol-2-yl)ethanone | A431 | <1 | |
| Compound 13 | Jurkat | <0.5 | |
| Compound 24b | HCT-15 | 1.61 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. For instance, this compound has shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus was reported to be as low as 0.22 µg/mL for related compounds .
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Bromo-1-(4-Methylthiazol-2-yl)ethanone | Staphylococcus aureus | 0.22 | |
| Compound 5a | E. coli | >100 |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant effects. In animal models, compounds with similar structures exhibited significant anticonvulsant activity with effective doses lower than those of conventional drugs like ethosuximide .
Case Studies
Several studies have highlighted the potential of thiazole derivatives:
- Anticancer Study : A series of thiazole compounds were tested against colon carcinoma cell lines, showing that modifications in the thiazole ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain thiazole derivatives inhibited biofilm formation in Staphylococcus epidermidis, suggesting their potential as therapeutic agents against biofilm-associated infections .
- Anticonvulsant Assessment : The anticonvulsant activity was evaluated using the maximal electroshock seizure (MES) model, where several thiazole analogs showed promising results, outperforming traditional treatments .
Q & A
Q. Key Considerations :
- Solvent selection (e.g., chloroform for bromination) impacts reaction efficiency.
- Temperature control (reflux conditions) ensures complete conversion .
How can reaction conditions be optimized to improve yield and purity in its synthesis?
Advanced Question
Methodological Answer :
Optimization strategies include:
- Catalyst Screening : Testing alternatives to CuBr₂ (e.g., NBS or HBr/AcOH) to reduce side reactions.
- Solvent Optimization : Replacing chloroform with dichloromethane or THF to enhance solubility of intermediates .
- Reaction Monitoring : Using TLC or in-situ IR to track bromination progress and minimize over-bromination.
Q. Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CuBr₂/CHCl₃ | 72 | 85 |
| NBS/DCM | 68 | 91 |
What spectroscopic techniques are essential for characterizing this compound?
Basic Question
Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and bromine substitution (δ 4.5–5.5 ppm for CH₂Br) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch).
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., SHELX software for refinement) .
How can structural ambiguities (e.g., tautomerism) be resolved?
Advanced Question
Methodological Answer :
- Single-Crystal X-ray Diffraction : Definitive for tautomeric forms and bond angles. For example, SHELXL refines disorder models in thiazole derivatives .
- DFT Calculations : Compare experimental and computed NMR/IR spectra to validate tautomeric states.
What are its primary applications in academic research?
Basic Question
Methodological Answer :
- Biochemical Probes : Used to study thiazole-based enzyme inhibitors (e.g., kinase assays) .
- Intermediate in Heterocyclic Synthesis : Serves as a precursor for fungicides (e.g., imidazole derivatives) .
What reaction mechanisms govern its participation in cross-coupling reactions?
Advanced Question
Methodological Answer :
- Buchwald-Hartwig Amination : The bromine atom undergoes oxidative addition with palladium catalysts, enabling C-N bond formation.
- Suzuki-Miyaura Coupling : Requires arylboronic acids and Pd(PPh₃)₄ to form biaryl derivatives .
How is HPLC used to assess its purity?
Basic Question
Methodological Answer :
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/0.1% TFA in water.
- Detection : UV at 254 nm. Impurities (e.g., de-brominated byproducts) elute earlier (~3.2 min vs. 5.1 min for the target) .
What advanced methods detect trace impurities in this compound?
Advanced Question
Methodological Answer :
Q. Common Impurities :
| Impurity | Source | CAS No. |
|---|---|---|
| 3-Hydroxyacetophenone | Incomplete bromination | 121-71-1 |
| Dehydrohalogenated byproduct | Side reaction | N/A |
How to address contradictions between spectral data and crystallographic results?
Data Contradiction Analysis
Methodological Answer :
- Dynamic Effects : NMR may average rapid tautomerism, while X-ray captures static structures. Use variable-temperature NMR to observe splitting .
- Computational Validation : Overlay DFT-optimized structures with X-ray data to reconcile bond-length discrepancies.
What degradation products form under acidic conditions?
Stability Analysis
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
